Cas no 1100350-49-9 ({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

{4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester is a specialized thiazole-based intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyl carbamate group and a methoxy-methyl-amino substituent, which enhance its utility as a building block for complex molecules. The compound’s stability under various reaction conditions and its compatibility with further functionalization make it valuable for constructing heterocyclic frameworks. It is particularly relevant in medicinal chemistry for the development of biologically active compounds, offering controlled reactivity and selectivity. The tert-butyl ester group also facilitates deprotection under mild acidic conditions, enabling its use in multi-step synthetic routes.
{4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester structure
1100350-49-9 structure
Product Name:{4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester
CAS No:1100350-49-9
MF:C11H19N3O3S
MW:273.35186123848
CID:1072160
PubChem ID:43819142
Update Time:2025-06-15

{4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester Chemical and Physical Properties

Names and Identifiers

    • {4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-yl}-carbamic acid tert-butyl ester
    • {4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-yl}carbamic acid tert-butyl ester
    • AG-L-57553
    • CTK7B4186
    • tert-butyl N-(4-{[methoxy(methyl)amino]methyl}-1,3-thiazol-2-yl)carbamate
    • BRD-K01533657-001-01-8
    • SCHEMBL352233
    • AKOS000301997
    • 2-(tert-Butoxycarbonylamino)-4-(N-methoxy-N-methyl-aminomethyl)thiazole
    • tert-Butyl (4-((methoxy(methyl)amino)methyl)thiazol-2-yl)carbamate
    • UAIVSSZGUDIGPN-UHFFFAOYSA-N
    • 1100350-49-9
    • DTXSID70656497
    • tert-Butyl (4-{[methoxy(methyl)amino]methyl}-1,3-thiazol-2-yl)carbamate
    • tert-butyl N-[4-[[methoxy(methyl)amino]methyl]-1,3-thiazol-2-yl]carbamate
    • {4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester
    • MDL: MFCD11982863
    • Inchi: 1S/C11H19N3O3S/c1-11(2,3)17-10(15)13-9-12-8(7-18-9)6-14(4)16-5/h7H,6H2,1-5H3,(H,12,13,15)
    • InChI Key: UAIVSSZGUDIGPN-UHFFFAOYSA-N
    • SMILES: S1C=C(CN(C)OC)N=C1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 273.11471265g/mol
  • Monoisotopic Mass: 273.11471265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 91.9Ų

{4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester Pricemore >>

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Additional information on {4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester

Introduction to {4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester (CAS No. 1100350-49-9)

{4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1100350-49-9, features a unique structural framework that combines a thiazole core with functional groups that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both a methoxy-methyl-amino group and a carbamic acid tert-butyl ester moiety endows this molecule with distinct chemical properties that are highly relevant to modern drug discovery and medicinal chemistry.

The thiazole ring is a prominent heterocyclic structure in medicinal chemistry, known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The specific substitution pattern in {4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester enhances its pharmacological profile, making it an attractive candidate for further exploration in drug development.

The methoxy-methyl-amino group (-N(CH₃)₂OCH₃) introduces a secondary amine functionality that can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. This group is particularly useful in the synthesis of more complex molecules, where it can serve as a versatile handle for further functionalization. The carbamic acid tert-butyl ester (-NHCOO-C(CH₃)₃) component adds another layer of reactivity, allowing for the introduction of carboxylic acid derivatives through hydrolysis or other transformation methods.

In recent years, there has been a growing interest in the development of thiazole-based compounds as potential treatments for various diseases. For instance, studies have demonstrated the efficacy of certain thiazole derivatives in inhibiting the growth of cancer cells by targeting specific enzymes and signaling pathways involved in tumor progression. The structural features of {4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester align well with these findings, suggesting its potential as a lead compound or intermediate in the synthesis of novel anticancer agents.

Moreover, the compound's ability to undergo various chemical transformations makes it a valuable tool for synthetic chemists. The presence of both an amine and an ester group provides multiple points of modification, enabling the creation of diverse analogues with tailored biological activities. This flexibility is particularly important in drug discovery, where the optimization of molecular structure is crucial for achieving desired pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of how {4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester interacts with biological targets. These tools have allowed researchers to predict the binding affinity and mode of action of this compound with high precision. Such insights are invaluable for guiding experimental efforts and accelerating the drug development process.

The synthesis of {4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the thiazole ring through cyclocondensation reactions, followed by functional group transformations to introduce the methoxy-methyl-amino and carbamic acid tert-butyl ester moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on heterocyclic compounds like thiazoles. The unique combination of structural features in {4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester positions it as a promising candidate for further investigation. Future studies may focus on exploring its biological activity against various disease targets, as well as optimizing its synthetic route for large-scale production.

In conclusion, {4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester (CAS No. 1100350-49-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural composition and reactivity make it an attractive intermediate for synthesizing novel therapeutic agents with diverse biological activities. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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